molecular formula C8H7ClF3NO B1426560 (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine CAS No. 874571-72-9

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Cat. No. B1426560
M. Wt: 225.59 g/mol
InChI Key: PGMDWCRSNWLKIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine” is C8H7ClF3NO . The InChI Code is 1S/C8H7ClF3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 .

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry

    • (Roffe et al., 2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. The study involved C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating their good activity and selectivity in catalysis.
  • Synthesis of Complex Organic Compounds

    • (Younas, Hallaoui, & Anouar, 2014) synthesized a compound using a 1,3-dipolar cycloaddition reaction involving a similar methanamine derivative, highlighting its utility in the synthesis of complex organic molecules.
  • Transfer Hydrogenation Reactions

    • (Karabuğa et al., 2015) investigated the use of a quinazoline-based compound related to methanamine in transfer hydrogenation reactions, achieving high conversions and efficiency.
  • Synthesis of Novel Organic Compounds for Docking Studies

  • Development of Photocytotoxic Compounds

    • (Basu et al., 2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and studied their photocytotoxic properties, useful in cancer therapy and cellular imaging.
  • Mechanistic Study in Organic Synthesis

    • (Zhou & Li, 2019) conducted a mechanistic study involving methanamine, providing insights into complex organic reactions and synthesis processes.
  • Synthesis and Spectral Analysis of Organic Compounds

    • (Dekić et al., 2020) synthesized a new coumarin derivative using (4-methoxyphenyl)methanamine, demonstrating the role of methanamines in the development of new organic compounds.
  • Synthesis of Derivative Compounds

    • (Zhou et al., 2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, showcasing the versatility of methanamines in organic synthesis.
  • Investigation in Antiosteoclast Activity

    • (Reddy et al., 2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine and investigated their antiosteoclast activity, indicating potential medical applications.
  • Chiral Synthesis and Stereochemistry Studies

    • (Lood et al., 2015) reported the synthesis of (indol-2-yl)methanamines using a protecting group strategy, contributing to the field of chiral synthesis and stereochemistry.

properties

IUPAC Name

[2-chloro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDWCRSNWLKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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